6-chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole
Description
6-Chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole is a benzothiazole derivative featuring a chloro substituent at position 6 of the benzothiazole core and a piperazine ring at position 2. The piperazine moiety is further substituted with a 1,2,5-thiadiazol-3-yl group, a heterocyclic ring containing sulfur and nitrogen atoms.
The introduction of the 1,2,5-thiadiazole substituent likely involves functionalization of the piperazine ring prior to coupling with the benzothiazole core.
Properties
IUPAC Name |
6-chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5S2/c14-9-1-2-10-11(7-9)20-13(16-10)19-5-3-18(4-6-19)12-8-15-21-17-12/h1-2,7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFOUCVLQHMZHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,6-Dichlorobenzothiazole
2,6-Dichlorobenzothiazole is synthesized via the reaction of 2-amino-6-chlorobenzenethiol with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The thiol group undergoes cyclization with simultaneous chloride substitution at position 2.
Reaction Conditions
| Parameter | Detail |
|---|---|
| Starting Material | 2-Amino-6-chlorobenzenethiol |
| Chlorinating Agent | POCl₃ (excess) |
| Solvent | Toluene |
| Temperature | Reflux (110°C) |
| Yield | 75–85% |
Piperazine Substitution at Position 2
Coupling of 3-Chloro-1,2,5-thiadiazole to Piperazine
The secondary amine of 6-chloro-2-piperazino-1,3-benzothiazole undergoes nucleophilic substitution with 3-chloro-1,2,5-thiadiazole in the presence of a base.
Experimental Protocol
-
Reagents :
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6-Chloro-2-piperazino-1,3-benzothiazole (1.0 g, 3.94 mmol)
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3-Chloro-1,2,5-thiadiazole (0.54 g, 4.33 mmol)
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DIEA (1.5 mL, 8.6 mmol)
-
-
Solvent : DMF (15 mL)
-
Conditions : Stirring at 80°C for 12 h
Key Data
Alternative Pathways and Optimization
One-Pot Synthesis
A one-pot approach condenses 2,6-dichlorobenzothiazole, piperazine, and 3-chloro-1,2,5-thiadiazole in sequential reactions. This method reduces purification steps but requires precise stoichiometric control.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates the coupling step between piperazine and 3-chloro-1,2,5-thiadiazole, completing the reaction in 1 h with comparable yields.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O) confirms ≥95% purity for the final product.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
6-chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the thiadiazole ring.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound exhibits promising pharmacological activities, particularly as an antagonist or agonist at various receptors. The piperazine moiety is known for its interaction with neurotransmitter receptors, which positions this compound as a candidate for developing drugs targeting neurological disorders. Research indicates that derivatives of thiadiazole compounds can act on serotonin receptors, which may lead to treatments for anxiety and depression .
Case Study: Antidepressant Activity
A study published in Bioorganic & Medicinal Chemistry Letters highlighted that certain thiadiazole derivatives exhibit selective affinity for serotonin receptors. The incorporation of the piperazine ring enhances the binding affinity and selectivity towards the 5-HT1A receptor, indicating potential antidepressant properties .
| Study Reference | Compound Tested | Observed Effect |
|---|---|---|
| Bioorganic & Medicinal Chemistry Letters (2001) | Thiadiazole derivatives | Antidepressant activity via 5-HT1A receptor modulation |
Agricultural Applications
Pesticide Development
The compound's structural characteristics suggest potential use in developing agrochemicals. Thiadiazole derivatives are known to possess herbicidal and insecticidal properties. The unique combination of benzothiazole and thiadiazole could enhance efficacy against specific pests while minimizing environmental impact.
Case Study: Herbicidal Activity
Research has demonstrated that compounds containing thiadiazole rings can effectively inhibit the growth of certain weeds. A comparative study showed that derivatives of 6-chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole exhibited improved herbicidal activity compared to traditional herbicides .
| Study Reference | Compound Tested | Observed Effect |
|---|---|---|
| Journal of Agricultural Chemistry (2020) | Thiadiazole-based herbicides | Effective weed growth inhibition |
Materials Science
Conductive Polymers
The incorporation of this compound into polymer matrices has been explored for developing conductive materials. The unique electronic properties of thiadiazoles can enhance the conductivity of polymers used in electronic applications.
Case Study: Conductivity Enhancement
A recent study investigated the use of this compound in creating conductive polymer composites. The results indicated a significant increase in electrical conductivity when blended with common polymer matrices like polystyrene .
| Study Reference | Polymer Matrix | Conductivity Improvement |
|---|---|---|
| Materials Science Journal (2023) | Polystyrene composites | Increased conductivity by 150% |
Mechanism of Action
The mechanism of action of 6-chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with DNA replication and repair processes, leading to its anticancer effects . The exact molecular pathways involved are still under investigation, but its ability to cross cellular membranes and interact with intracellular targets is a key factor in its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 6-chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole can be contextualized by comparing it to the following analogs:
6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole
- Structure : Lacks the 1,2,5-thiadiazole substituent on the piperazine ring.
- Molecular Formula : C₁₁H₁₁ClN₄S (inferred from ).
- Key Differences : The absence of the thiadiazole group reduces molecular complexity and polar surface area. This simpler analog has been reported in purity analyses, suggesting its utility as a precursor for further derivatization .
- Pharmacological Relevance : Piperazine-substituted benzothiazoles are often explored for CNS-targeted activity, such as sodium channel modulation (e.g., riluzole analogs) .
2-(4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl)-1,3-benzothiazole
- Structure : Features a 2-chloro-6-fluorobenzyl group on the piperazine ring.
- Molecular Formula : C₁₈H₁₇ClFN₃S ().
- Key Differences : The bulky aromatic substituent increases molecular weight (361.9 g/mol) and lipophilicity (XLogP3: 4.9) compared to the thiadiazole-substituted compound. Such substituents may enhance blood-brain barrier permeability but reduce aqueous solubility .
- Synthetic Approach : Likely involves alkylation of piperazine with a benzyl halide before coupling to the benzothiazole core.
6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole
- Structure : Replaces the piperazine ring with a seven-membered 1,4-diazepane ring.
- Molecular Formula : C₁₂H₁₄ClN₃S ().
- The absence of the thiadiazole group simplifies the electronic profile.
- Applications : Diazepane-containing analogs are explored for antimicrobial and antitubular activities .
2-(Piperazin-1-yl)-6-(trifluoromethoxy)-1,3-benzothiazole
- Structure : Substitutes the chloro group with a trifluoromethoxy group and lacks the thiadiazole substituent.
- Pharmacological Relevance : Trifluoromethoxy groups are electron-withdrawing, enhancing metabolic stability and sodium channel inhibitory activity in riluzole analogs .
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Analogs
*Estimated properties based on structural analogs.
Key Observations:
Lipophilicity : The thiadiazole substituent likely increases XLogP3 compared to unsubstituted piperazine derivatives, balancing solubility and membrane permeability.
Synthetic Complexity : Introducing the thiadiazole group requires multi-step functionalization of piperazine, contrasting with straightforward alkylation or acylation used in other analogs .
Research Implications
- Sodium Channel Modulation : Analogous to riluzole derivatives, the thiadiazole group may enhance use-dependent inhibition .
- Antimicrobial Activity: Piperazine-thiadiazole hybrids are known for targeting bacterial enzymes or DNA gyrase .
- CNS Disorders : The combination of benzothiazole and piperazine moieties aligns with compounds investigated for cocaine use disorder and depression .
Biological Activity
6-Chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is CHClNS. It features a benzothiazole core substituted with a piperazine moiety and a thiadiazole ring. The presence of chlorine and nitrogen heterocycles contributes to its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines showed that derivatives with similar structures can induce cell cycle arrest and apoptosis. Specifically, compounds with piperazine substitutions displayed enhanced cytotoxicity compared to their non-substituted counterparts .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 4e | 10 | MCF-7 |
| 4i | 12 | HepG2 |
These findings suggest that the piperazine and thiadiazole components play crucial roles in enhancing anticancer activity.
Antimicrobial Activity
The antimicrobial potential of benzothiazole derivatives has been extensively studied. The compound's structure allows for interactions with bacterial cell membranes and enzymes:
- Bacterial Strains Tested : Studies have reported effectiveness against various strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds ranged from 15 to 30 µg/ml .
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| E. coli | 20 |
| S. aureus | 25 |
The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:
- Induction of Apoptosis : The compound increases the Bax/Bcl-2 ratio, promoting apoptotic pathways in cancer cells .
- Inhibition of Cell Proliferation : It affects cell cycle progression by inducing arrest at the S and G2/M phases.
- Antimicrobial Mechanisms : Its interaction with bacterial membranes disrupts cellular integrity and function.
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
Q & A
Basic Question: What synthetic routes are most effective for constructing the benzothiazole core in this compound?
Methodological Answer:
The benzothiazole core can be synthesized via cyclization of 2-aminothiophenol derivatives with aldehydes or ketones under acidic conditions. For example:
- Step 1: React 2-aminothiophenol with a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) in ethanol under reflux to form the benzothiazole backbone .
- Step 2: Introduce the piperazine-thiadiazole moiety via nucleophilic substitution. Piperazine derivatives are typically coupled to the benzothiazole at position 2 using a base (e.g., K₂CO₃) in DMF at 80–100°C .
Key Consideration: Microwave-assisted synthesis (e.g., 150°C, 30 min) can enhance yields and reduce reaction times compared to traditional heating .
Advanced Question: How can contradictory data in reaction yields for piperazine substitution be resolved?
Methodological Answer:
Discrepancies in yields often arise from solvent polarity, temperature control, or competing side reactions. To address this:
- Optimization Strategy: Perform a Design of Experiments (DoE) to test variables like solvent (DMF vs. acetonitrile), base strength (K₂CO₃ vs. DBU), and temperature (80°C vs. 120°C).
- Case Study: reports 75% yield using microwave-assisted conditions, while achieves 60% with conventional heating. This suggests kinetic vs. thermodynamic control; microwave methods favor faster activation .
Basic Question: What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- 1H/13C NMR: Confirm substitution patterns (e.g., chlorine at position 6 of benzothiazole, thiadiazole-proton coupling). Piperazine protons appear as a singlet at δ 2.8–3.5 ppm .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 378.02 for C₁₄H₁₁ClN₆S₂).
- X-ray Crystallography: Resolve conformational details (e.g., dihedral angles between benzothiazole and thiadiazole rings), as demonstrated in for analogous compounds .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Scaffold Modification:
- Benzothiazole: Replace 6-Cl with electron-withdrawing groups (e.g., 6-F, ) to enhance target binding .
- Piperazine-Thiadiazole: Test alternative linkers (e.g., thiophene-carbonyl vs. naphthalene-carbonyl) to modulate lipophilicity (logP) .
- Biological Assays:
- Screen analogs against Mycobacterium tuberculosis H37Rv (MIC assay, ) or cancer cell lines (MTT assay, ) .
Basic Question: What computational tools predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Model binding to enzymes like enoyl-ACP reductase (InhA) for antitubercular activity. Use PDB ID 4TZK for homology modeling .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Focus on hydrogen bonds between the thiadiazole ring and catalytic residues (e.g., Tyr158 in InhA) .
Advanced Question: How can solubility and stability challenges be addressed during formulation?
Methodological Answer:
- Solubility Enhancement: Use co-solvents (PEG-400) or cyclodextrin inclusion complexes. notes that methoxy substituents improve aqueous solubility in benzothiazole derivatives .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor hydrolysis of the thiadiazole ring via HPLC-MS .
Basic Question: What are the primary mechanisms proposed for its antimicrobial activity?
Methodological Answer:
- Target Hypothesis: Inhibition of DNA gyrase (bacteria) or topoisomerase II (eukaryotes), common targets for benzothiazoles.
- Validation: Compare IC₅₀ values against ciprofloxacin in ATPase activity assays (). Thiadiazole moieties may chelate Mg²⁺ ions in enzyme active sites .
Advanced Question: How can conflicting cytotoxicity data in different cell lines be interpreted?
Methodological Answer:
- Troubleshooting Workflow:
- Verify assay conditions (e.g., MTT vs. resazurin viability tests).
- Screen for off-target effects using kinase profiling panels.
- Assess metabolic stability (e.g., CYP450 isoforms in liver microsomes).
- Case Study: reports IC₅₀ of 8 µM in MCF7 cells but >50 µM in HCT116, suggesting tissue-specific uptake or efflux pump activity .
Basic Question: What purity standards are recommended for in vivo studies?
Methodological Answer:
- Chromatographic Purity: ≥95% by HPLC (C18 column, acetonitrile/water gradient).
- Impurity Profiling: Identify residual solvents (e.g., DMF) via GC-MS. highlights purity validation for structurally similar compounds .
Advanced Question: How can scale-up synthesis mitigate batch-to-batch variability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
